magnesium;N,N-dimethylaniline;bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;N,N-dimethylaniline;bromide typically involves the reaction of 4-bromo-N,N-dimethylaniline with magnesium metal in the presence of a solvent such as tetrahydrofuran (THF) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the Grignard reagent and to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Magnesium;N,N-dimethylaniline;bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile attacking electrophilic carbon atoms in carbonyl compounds . This leads to the formation of new carbon-carbon bonds .
Common Reagents and Conditions
The compound is commonly used in reactions with aldehydes, ketones, and esters under anhydrous conditions . The reactions are typically carried out at low temperatures to control the reactivity and to prevent side reactions .
Major Products Formed
The major products formed from these reactions are alcohols, resulting from the addition of the Grignard reagent to the carbonyl group of the substrate . For example, the reaction with benzophenone yields triphenylmethanol .
Scientific Research Applications
Magnesium;N,N-dimethylaniline;bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of magnesium;N,N-dimethylaniline;bromide involves the formation of a carbon-magnesium bond, which imparts nucleophilic character to the carbon atom . This nucleophilic carbon can then attack electrophilic centers, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds . The reaction proceeds through a transition state where the nucleophilic carbon forms a bond with the electrophilic carbon, followed by the collapse of the transition state to yield the final product .
Comparison with Similar Compounds
Magnesium;N,N-dimethylaniline;bromide can be compared with other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide . While all these compounds share the common feature of a carbon-magnesium bond, this compound is unique due to the presence of the N,N-dimethylamino group, which can influence its reactivity and selectivity in certain reactions . Similar compounds include:
Phenylmagnesium bromide: Used in the synthesis of alcohols and other organic compounds.
Methylmagnesium bromide: Commonly used in the formation of carbon-carbon bonds.
Ethylmagnesium bromide: Another Grignard reagent used for similar purposes.
Properties
IUPAC Name |
magnesium;N,N-dimethylaniline;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N.BrH.Mg/c1-9(2)8-6-4-3-5-7-8;;/h3-6H,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKCXBKIMKAXOI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=[C-]1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrMgN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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